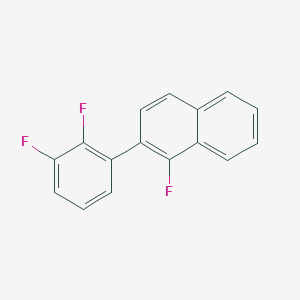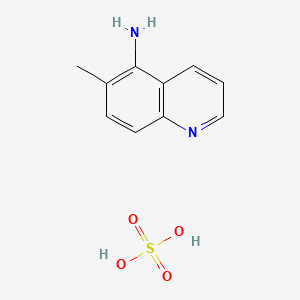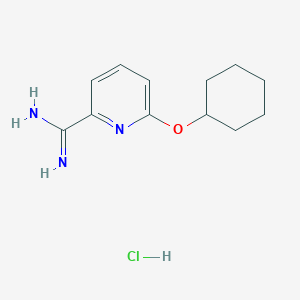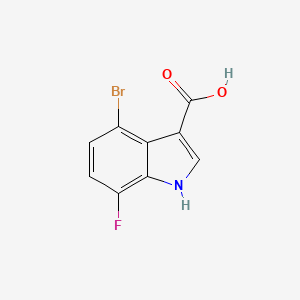
2-(2,3-Difluorophenyl)-1-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)-1-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-1-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide: The starting material, 2,3-difluorophenyl bromide, is prepared through halogenation of the corresponding phenyl compound.
Coupling Reaction: The aryl halide is then coupled with 1-fluoronaphthalene boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like K2CO3 or cesium carbonate (Cs2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and other biomolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Exhibits antitumor activity and is used in cancer research.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Used in structural studies and medicinal chemistry.
Uniqueness
2-(2,3-Difluorophenyl)-1-fluoronaphthalene stands out due to its unique combination of fluorine atoms on both the phenyl and naphthalene rings. This dual fluorination enhances its chemical stability, lipophilicity, and ability to participate in various chemical reactions, making it a versatile compound for diverse research applications.
Propriétés
Formule moléculaire |
C16H9F3 |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-7-3-6-12(16(14)19)13-9-8-10-4-1-2-5-11(10)15(13)18/h1-9H |
Clé InChI |
MKNUVDVFCJSTCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)





![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)

